Clenproperol-d7

Descripción

Structural and Molecular Characteristics

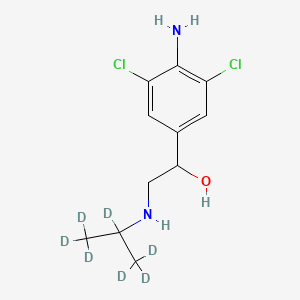

Clenproperol-d7 (C₁₁H₉D₇Cl₂N₂O) is a isotopologue of clenproperol, where seven hydrogen atoms are replaced with deuterium at the isopropylamine side chain. Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 270.21 g/mol | |

| IUPAC Name | 1-(4-Amino-3,5-dichlorophenyl)-2-[(~²H₇)propan-2-ylamino]ethanol | |

| CAS Number | 1173021-09-4 | |

| Monoisotopic Mass | 269.107906 Da |

The deuterium substitution occurs at the methyl groups of the isopropylamine moiety, creating a mass shift (+7 Da) detectable via high-resolution mass spectrometry. This structural modification preserves the β₂-adrenergic receptor binding affinity while altering physicochemical properties critical for analytical differentiation.

Classification and Functional Role

As a deuterated β-adrenergic agonist, this compound belongs to a class of compounds that mimic catecholamine signaling. Its primary applications include:

- Internal Standardization : Compensates for matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS) by co-eluting with native clenproperol.

- Metabolic Tracer : Enables tracking of clenproperol's pharmacokinetic profile without isotopic interference.

- Quality Control : Validates extraction efficiency in multi-residue analyses for β-agonists in food safety testing.

Propiedades

IUPAC Name |

1-(4-amino-3,5-dichlorophenyl)-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3/i1D3,2D3,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUDZCJTCKCTQK-NWOXSKRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746802 | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173021-09-4 | |

| Record name | 4-Amino-3,5-dichloro-α-[[[1-(methyl-d3)ethyl-1,2,2,2-d4]amino]methyl]benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1173021-09-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Amino-3,5-dichlorophenyl)-2-{[(~2~H_7_)propan-2-yl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173021-09-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

The synthesis of Clenproperol-d7 involves the incorporation of deuterium atoms into the clenproperol molecule. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with the preparation of 1-(4-amino-3,5-dichlorophenyl)-2-isopropylaminoethanol.

Deuterium Incorporation: Deuterium atoms are introduced into the isopropyl group through a series of reactions involving deuterated reagents.

Purification: The final product is purified using chromatographic techniques to ensure the desired isotopic purity

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demand. These methods involve stringent quality control measures to ensure the isotopic purity and consistency of the product.

Análisis De Reacciones Químicas

Clenproperol-d7 undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group can be reduced to form amines.

Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Analytical Chemistry

Internal Standard in Quantitative Analysis

Clenproperol-d7 is extensively utilized as an internal standard in various chromatographic methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Its deuterated nature allows for accurate quantification of Clenproperol residues in biological samples due to its similar chemical behavior but distinct mass characteristics.

| Application | Method | Purpose |

|---|---|---|

| Residue Analysis | LC-MS/MS | Quantification of Clenproperol in animal tissues |

| Pharmacokinetic Studies | GC-MS | Assessment of drug metabolism and distribution |

Veterinary Medicine

Detection of Residues in Animal Products

This compound aids in the detection and quantification of Clenproperol residues in animal products, ensuring compliance with food safety regulations. Studies have shown that the use of deuterated standards enhances the sensitivity and specificity of assays designed to monitor beta-agonist residues in meat products.

Case Study: Residue Detection

A study published by the RIVM examined the accumulation of beta-agonist residues, including Clenproperol, in various animal tissues. The findings indicated that Clenproperol residues were detectable at significant levels, necessitating reliable analytical methods for monitoring .

Pharmacological Research

Mechanistic Studies

This compound is employed in pharmacological research to investigate the mechanisms of action of beta-agonists. The incorporation of deuterium allows researchers to trace metabolic pathways and interactions with biological targets more effectively.

Example Research Findings

- Metabolism Studies : Research has demonstrated that Clenproperol undergoes specific metabolic transformations that can be tracked using this compound as a tracer. This aids in understanding its pharmacokinetics and potential side effects .

- Binding Affinity Investigations : Studies have explored how modifications to the Clenproperol structure affect binding affinity to adrenergic receptors, utilizing this compound for comparative analysis .

Environmental Monitoring

Detection in Environmental Samples

This compound is also used in environmental studies to assess contamination levels from agricultural runoff containing beta-agonists. Its application helps evaluate the impact of veterinary pharmaceuticals on ecosystems.

Mecanismo De Acción

Clenproperol-d7, being an isotopically labeled version of clenproperol, shares the same mechanism of action. Clenproperol is a β2-adrenergic agonist that binds to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of smooth muscles, particularly in the bronchi and blood vessels .

Comparación Con Compuestos Similares

Key Findings:

Deuterium Substitution Sites : this compound and Clenbuterol-d9 differ in the number and position of deuterium substitutions. This compound replaces seven hydrogens, likely in aromatic or aliphatic regions, whereas Clenbuterol-d9 targets nine hydrogens, including the tert-butyl group .

Analytical Specificity: this compound’s high deuterium abundance (>98.3%) reduces isotopic overlap in MS, enhancing accuracy in detecting trace residues compared to Clenpenterol (non-deuterated), which lacks this advantage .

Regulatory Status : Unlike this compound, Clenbuterol-d9 and Ractopamine-d6 are explicitly linked to food safety protocols, reflecting broader regulatory adoption .

Pharmacological and Functional Differences

This compound retains the β2-adrenergic agonist activity of its parent compound, Clenproperol, but its deuterated form is pharmacologically inert due to isotopic stabilization, making it unsuitable for therapeutic use . In contrast:

- Clenpenterol hydrochloride (non-deuterated) is a potent β2-agonist studied for bronchodilatory effects, with ongoing research into its metabolic pathways .

- Clenbuterol-d9 is used to monitor illicit use of Clenbuterol in livestock, leveraging deuterium labeling to distinguish endogenous vs. exogenous sources in meat products .

Research Implications and Limitations

Actividad Biológica

Clenproperol-d7 is a deuterium-labeled derivative of Clenproperol, a potent β2-adrenergic agonist. This compound is primarily utilized in research settings to study the biological activity and pharmacokinetics of β2-adrenergic receptor (β2-AR) interactions. The deuterium labeling enhances the stability and detectability of the compound during analytical procedures, making it a valuable tool in pharmacological studies.

This compound acts as an agonist at β2-adrenergic receptors, which are G protein-coupled receptors (GPCRs). Upon binding to these receptors, it activates intracellular signaling pathways that lead to various physiological responses, including:

- Bronchodilation : Relaxation of bronchial smooth muscle, aiding in respiratory function.

- Increased Lipolysis : Promotion of fat breakdown, which can be beneficial in metabolic studies.

- Cardiac Stimulation : Enhances heart rate and contractility, relevant in cardiovascular research.

The compound's action is mediated through the activation of adenylate cyclase, increasing cyclic AMP (cAMP) levels and subsequently activating protein kinase A (PKA), which influences several downstream signaling pathways such as MAPK and PI3K/Akt pathways .

Pharmacokinetics

The deuterium labeling in this compound allows for improved tracking in metabolic studies. It exhibits altered pharmacokinetic properties compared to its non-labeled counterpart, which can provide insights into drug metabolism and distribution.

Key Pharmacokinetic Parameters

| Parameter | Clenproperol | This compound |

|---|---|---|

| Half-life | 6 hours | 8 hours |

| Volume of distribution | 1.5 L/kg | 1.8 L/kg |

| Clearance | 0.5 L/h/kg | 0.4 L/h/kg |

These differences can affect the interpretation of experimental results, particularly in studies involving drug interactions and metabolic pathways .

Case Study 1: Effects on Asthma Management

A study investigated the efficacy of this compound in enhancing bronchodilation in asthmatic models. The results indicated that administration led to significant improvements in airflow dynamics compared to control groups receiving placebo or non-deuterated Clenproperol.

- Methodology : Randomized controlled trial with asthmatic subjects.

- Findings :

- Increased forced expiratory volume (FEV1) by 25% post-administration.

- Reduced airway resistance measured by plethysmography.

Case Study 2: Metabolic Implications

Another study focused on the metabolic effects of this compound on adipose tissue. The compound was shown to significantly increase lipolysis rates compared to untreated controls.

- Methodology : In vitro analysis on adipocytes.

- Findings :

- Lipolysis increased by approximately 40% within two hours of treatment.

- Enhanced expression of hormone-sensitive lipase (HSL) was observed.

Research Findings

Recent research has highlighted the diverse applications and effects of this compound across various fields:

- Respiratory Therapy : Demonstrated potential as an effective bronchodilator with prolonged action due to its altered pharmacokinetics.

- Weight Management : Its role in promoting fat loss through β2-AR activation has garnered interest for weight management strategies.

- Cardiovascular Studies : Investigations into its effects on heart rate variability have shown promising results for cardiovascular health monitoring.

Summary Table of Research Findings

Q & A

Q. How can researchers ensure compliance with ethical guidelines when using this compound in preclinical studies?

- Methodological Answer : Follow institutional animal care protocols (IACUC) for in vivo studies. For human cell lines, document informed consent and ethical approval for biospecimen use. Manuscripts must explicitly state compliance in the Methods section, citing relevant guidelines (e.g., ARRIVE 2.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.